An In-depth Technical Guide to the Structure of 3-Methyl-3-hexanol
An In-depth Technical Guide to the Structure of 3-Methyl-3-hexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and chemical behavior of 3-Methyl-3-hexanol (CAS No: 597-96-6). The information is intended to support research and development activities where this tertiary alcohol is utilized as a reagent, solvent, or synthetic intermediate.[1]
Molecular Structure and Stereochemistry
3-Methyl-3-hexanol is a saturated tertiary alcohol with the molecular formula C₇H₁₆O.[1][2] Its structure features a six-carbon hexane (B92381) chain as the backbone. A hydroxyl group (-OH) and a methyl group (-CH₃) are both attached to the third carbon atom of this chain. This substitution pattern classifies it as a tertiary alcohol, a structural feature that dictates its chemical reactivity, preventing it from undergoing oxidation under typical conditions.[3]
The central, third carbon atom is a chiral center, meaning 3-Methyl-3-hexanol can exist as two distinct stereoisomers: (R)-3-methyl-3-hexanol and (S)-3-methyl-3-hexanol.[4] The specific stereoisomer can be crucial in asymmetric synthesis processes.[1] The general structure is often presented without specific stereochemistry unless a particular enantiomer is synthesized or isolated.
The InChIKey for the non-stereospecific molecule is KYWJZCSJMOILIZ-UHFFFAOYSA-N.[2][5][6]
Physicochemical Properties
3-Methyl-3-hexanol is a clear, colorless liquid at room temperature.[1][7] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Units |
| Identifiers | ||
| CAS Number | 597-96-6 | - |
| Molecular Formula | C₇H₁₆O | - |
| Molecular Weight | 116.20 | g/mol |
| Physical Properties | ||
| Density | 0.820 - 0.823 | g/cm³ |
| Boiling Point | 143 | °C |
| Melting Point | 25 | °C |
| Flash Point | 49.4 | °C |
| Refractive Index | 1.421 - 1.425 | - |
| Water Solubility | 11.76 (at 25 °C) | g/L |
| Thermochemical Data | ||
| Enthalpy of Vaporization | 53.6 | kJ/mol |
| Partition Coefficient | ||
| LogP (Octanol/Water) | 1.9 | - |
Data sourced from multiple references.[1][2][7][8][9][10][11]
Experimental Protocols and Characterization
The structure of 3-Methyl-3-hexanol is confirmed through standard organic chemistry techniques, including synthesis and spectroscopic analysis.
A common and high-yield method for synthesizing 3-Methyl-3-hexanol is the Grignard reaction.[1] This protocol involves the nucleophilic addition of a Grignard reagent to a ketone.
Objective: To synthesize 3-Methyl-3-hexanol from 2-pentanone and methylmagnesium iodide.
Materials:
-
2-Pentanone (C₅H₁₀O)
-
Methyl iodide (CH₃I)
-
Magnesium (Mg) turnings
-
Anhydrous diethyl ether
-
Aqueous acid (e.g., H₃O⁺ for workup)
Methodology:
-
Preparation of Grignard Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine magnesium turnings and anhydrous diethyl ether. Slowly add methyl iodide dissolved in anhydrous ether to the flask. The reaction is exothermic and will initiate the formation of methylmagnesium iodide (CH₃MgI).
-
Nucleophilic Addition: Once the Grignard reagent is formed, cool the flask in an ice bath. Slowly add 2-pentanone, dissolved in anhydrous ether, to the reaction mixture. The nucleophilic methyl group from the Grignard reagent will attack the electrophilic carbonyl carbon of 2-pentanone, forming a magnesium alkoxide intermediate.[1]
-
Hydrolysis (Workup): After the addition is complete, the reaction is quenched by slowly adding a weak aqueous acid. This protonates the alkoxide intermediate to yield the final product, 3-Methyl-3-hexanol, and a magnesium salt byproduct.[1]
-
Purification: The organic layer is separated, washed, dried, and the solvent is removed. The crude product can be purified by distillation.
A logical workflow for this synthesis is depicted in the diagram below.
The identity and purity of synthesized 3-Methyl-3-hexanol are confirmed using spectroscopic methods.
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. For 3-Methyl-3-hexanol, a prominent broad peak is expected around 3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. A C-O stretching band should appear near 1050 cm⁻¹.[1]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns confirm the structure, including characteristic fragments at m/z 99 and m/z 73, which result from α-cleavage adjacent to the hydroxyl group.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show distinct signals for the different types of protons in the molecule, including the hydroxyl proton, the methyl protons, and the various methylene (B1212753) and methyl protons of the ethyl and propyl chains.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals, corresponding to the seven unique carbon atoms in the structure. The carbon atom bonded to the hydroxyl group will appear significantly downfield.
-
Chemical Reactivity: Reaction with HCl
As a tertiary alcohol, 3-Methyl-3-hexanol readily undergoes Sₙ1 (unimolecular nucleophilic substitution) reactions in the presence of strong acids like concentrated HCl.[12]
Reaction Pathway:
-
Protonation: The hydroxyl group is protonated by the strong acid, forming a good leaving group (water).
-
Carbocation Formation: The protonated alcohol dissociates, leading to the departure of a water molecule and the formation of a stable tertiary carbocation at the third carbon position.[12]
-
Nucleophilic Attack: The chloride ion (Cl⁻) from HCl acts as a nucleophile and attacks the tertiary carbocation.
-
Product Formation: The final product of the reaction is 3-chloro-3-methylhexane.[12]
This reaction pathway highlights the stability of the tertiary carbocation intermediate, a key feature of the molecule's structure.
Molecular Structure Visualization
The following diagram illustrates the 2D chemical structure of 3-Methyl-3-hexanol.
References
- 1. 3-Methyl-3-hexanol|CAS 597-96-6|For Research [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. (R)-3-methyl-3-hexanol [webbook.nist.gov]
- 5. PubChemLite - 3-methyl-3-hexanol (C7H16O) [pubchemlite.lcsb.uni.lu]
- 6. 3-Hexanol, 3-methyl- [webbook.nist.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 3-Hexanol, 3-methyl- (CAS 597-96-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 3-methyl-3-hexanol [stenutz.eu]
- 10. 3-METHYL-3-HEXANOL | 597-96-6 [chemicalbook.com]
- 11. 3-Hexanol, 3-methyl- [webbook.nist.gov]
- 12. homework.study.com [homework.study.com]
